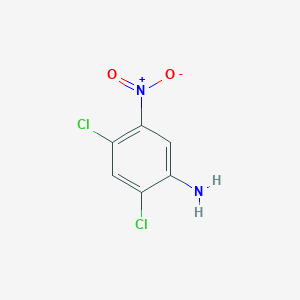
2,4-Dichloro-5-nitroaniline
Overview
Description
“2,4-Dichloro-5-nitroaniline” is a chemical compound with the linear formula C6H4Cl2N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “2,4-Dichloro-5-nitroaniline” can be achieved through various methods. One such method involves the reaction of 2,4,5-trichloronitrobenzene with ammonia in a solvent inert to ammonia . Another method involves the chlorination of nitroanilines or nitrophenols in hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-5-nitroaniline” is represented by the linear formula C6H4Cl2N2O2 . The molecular weight of the compound is 207.01 g/mol .
Chemical Reactions Analysis
Nitro compounds like “2,4-Dichloro-5-nitroaniline” are an important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-5-nitroaniline” include a molecular weight of 207.01 g/mol . The compound has a high dipole moment, which is in accord with the polar character of the nitro group . More specific properties like boiling point, melting point, etc., are not available in the retrieved data.
Scientific Research Applications
Thermochemical Properties
An experimental thermochemical study of dichloro-nitroanilines, closely related to 2,4-dichloro-5-nitroaniline, was conducted to determine their standard molar enthalpies of formation and sublimation. This research is vital for understanding the energetic properties of these compounds, which can be applied in various chemical processes (Silva, Silva, Ferreira, Santos, & Galvão, 2009).
Environmental Impact and Degradation
Research has been conducted on the anaerobic degradation of chloro-nitroanilines, including compounds similar to 2,4-dichloro-5-nitroaniline, by microbial strains. This is significant in assessing the environmental impact of these compounds and potential bioremediation strategies (Duc, 2019).
Analytical Chemistry Applications
A method for the detection of dichloro-nitroaniline residues in fruits using gas chromatography was developed, highlighting its application in food safety and agricultural product analysis (Cheng & Kilgore, 1966).
Nuclear Magnetic Resonance (NMR) Studies
Studies involving NMR spectroscopy of dichloro-N-nitroanilines were conducted to understand their molecular structure and dynamics. This research contributes to the field of molecular chemistry and material science (Abu-Namous, Ridd, & Sandall, 1986).
Luminescent Metal Organic Frameworks
Research on the fabrication of luminescent imidazolyl cadmium-organic frameworks for the detection of dichloro-nitroaniline (DCN) demonstrates the application of 2,4-dichloro-5-nitroaniline in sensor technology. This research contributes to environmental monitoring and public health safety (Zhang et al., 2023).
Aerobic Biodegradation
The study of the aerobic degradation pathway of chloro-nitroaniline by Rhodococcus sp. Strain MB-P1 provides insights into the biodegradation of these compounds, which is crucial for environmental cleanup and waste management (Khan, Pal, Vikram, & Cameotra, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBHVQKBRBVBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346123 | |
| Record name | 2,4-Dichloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-nitroaniline | |
CAS RN |
34033-44-8 | |
| Record name | 2,4-Dichloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)
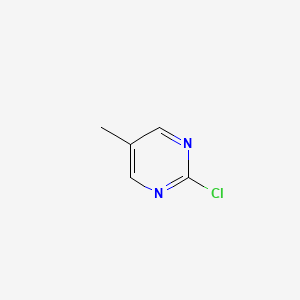
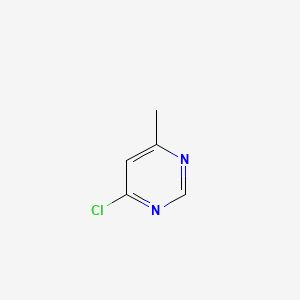
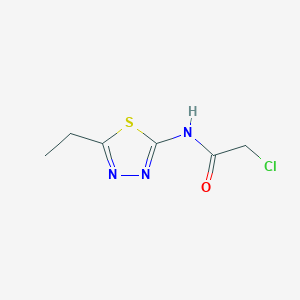



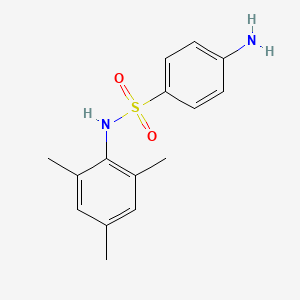
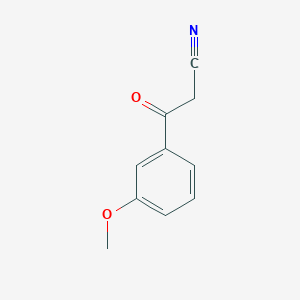

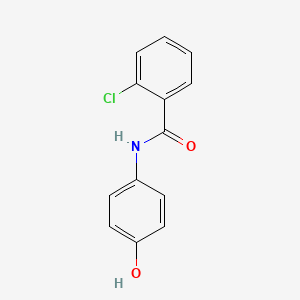

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)
